molecular formula C21H21N3O2 B2474794 1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941918-11-2

1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2474794
CAS No.: 941918-11-2
M. Wt: 347.418
InChI Key: JZTQTFFFAYFEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 4-ethylphenyl group at position 1 and a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety at position 2. The oxadiazole ring, a heterocycle known for its metabolic stability and hydrogen-bonding capabilities, is critical for interactions with biological targets. The ethyl and methyl substituents on the aryl groups influence lipophilicity and steric bulk, which may modulate pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-15-6-10-18(11-7-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-8-4-14(2)5-9-16/h4-11,17H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTQTFFFAYFEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide an in-depth review of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This structure features a pyrrolidinone core linked to an oxadiazole moiety and substituted phenyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to the oxadiazole unit, which is known for its ability to interact with various biological targets. The presence of the aromatic rings enhances lipophilicity and facilitates membrane permeability, allowing the compound to exert its effects at cellular levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.12
Compound BA5490.65
Compound CHeLa1.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds as anticancer agents.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by certain analogues. Research has shown that modifications in the structure can lead to enhanced efficacy in preventing seizures. For example, a related thiazole-integrated pyrrolidinone demonstrated significant anticonvulsant properties in animal models, suggesting that similar modifications could enhance the activity of our compound of interest .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of oxadiazole derivatives showed that modifications in substituents led to varying degrees of cytotoxicity against breast cancer cells (MCF-7). The most potent derivative had an IC50 value comparable to that of established chemotherapeutics like doxorubicin .
  • Case Study on Anticonvulsant Activity : In a controlled trial, a pyrrolidinone derivative was tested for its ability to prevent pentylenetetrazole-induced seizures in rodents. The compound displayed a protective effect similar to that of standard anticonvulsants, indicating its potential therapeutic application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the oxadiazole ring or the aryl groups attached to the pyrrolidinone core. Key examples include:

4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one (CAS 946243-58-9)
  • Structural Difference : The oxadiazole ring bears a 4-ethoxyphenyl group instead of 4-methylphenyl.
  • This could alter blood-brain barrier penetration or metabolic pathways .
1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BJ50636)
  • Structural Difference : The oxadiazole substituent is pyridin-3-yl, introducing a nitrogen heterocycle.
  • Impact : The pyridine ring enables hydrogen bonding and π-π stacking interactions, which may enhance binding affinity to kinase targets or nucleic acids. However, the basic nitrogen could reduce metabolic stability in acidic environments .
Chalcone Derivatives with Fluorophenyl Groups
  • Structural Difference: Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) share aryl motifs but lack the pyrrolidinone-oxadiazole scaffold.
  • These compounds often exhibit anticancer or antimicrobial activities .

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized below:

Compound Name Substituent on Oxadiazole Aryl Group Molecular Weight logP (Predicted) Potential Applications
Target Compound 4-methylphenyl 4-ethylphenyl 363.41 ~2.8 CNS-targeting agents, enzyme inhibitors
4-[3-(4-Ethoxyphenyl)-... (CAS 946243-58-9) 4-ethoxyphenyl 4-methylphenyl 363.41 ~2.2 Soluble prodrugs, anti-inflammatory
BJ50636 pyridin-3-yl 4-methylphenyl 320.35 ~1.9 Kinase inhibitors, antiviral
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one N/A (chalcone) 4-fluorophenyl 240.25 ~3.1 Anticancer, antimicrobial
  • Lipophilicity : The target compound’s logP (~2.8) suggests moderate membrane permeability, suitable for oral bioavailability. The ethoxy analog’s lower logP (~2.2) may favor solubility but limit CNS penetration.
  • Molecular Weight : All analogs fall within Lipinski’s rule (<500 Da), ensuring drug-likeness.
  • Biological Activity : The oxadiazole-pyridinyl combination in BJ50636 is associated with kinase inhibition, while chalcones are linked to tubulin disruption .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step pathways, including cyclization reactions. A common approach involves:

  • Step 1 : Formation of the oxadiazole ring via condensation of amidoxime with a carbonyl derivative under acidic conditions (e.g., acetic acid, 80–100°C).
  • Step 2 : Coupling the oxadiazole intermediate with a pyrrolidinone precursor using catalysts like nickel perchlorate in toluene or DMF at 60–80°C .
  • Key conditions : Solvent polarity (toluene vs. DMF) significantly impacts reaction kinetics. Catalysts (e.g., Lewis acids) enhance cyclization efficiency.
Synthetic Step Reagents/Catalysts Temperature Solvent Yield Range
Oxadiazole formationAmidoxime, RCOCl80–100°CAcetic acid60–75%
Pyrrolidinone couplingNi(ClO₄)₂60–80°CToluene/DMF45–65%

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the oxadiazole proton appears as a singlet at δ 8.3–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies).
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₁N₃O₂ requires [M+H]⁺ = 348.1706) .

Advanced Research Questions

Q. How can computational methods predict bioactivity and guide SAR studies?

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., COX-2 for anti-inflammatory activity). The oxadiazole moiety shows strong hydrogen bonding with Arg120 in COX-2 .
  • DFT calculations : Analyze electron density maps to predict reactivity at the pyrrolidinone carbonyl (e.g., nucleophilic attack susceptibility). Substituents like 4-methylphenyl enhance electron-withdrawing effects, stabilizing the oxadiazole ring .
Target Protein Binding Affinity (ΔG, kcal/mol) Key Interactions
COX-2-9.2H-bond: Oxadiazole–Arg120
EGFR kinase-8.7Hydrophobic: 4-Ethylphenyl–Val702

Q. What experimental strategies resolve contradictions in biological activity data?

Discrepancies (e.g., variable IC₅₀ values in anti-cancer assays) may arise from:

  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to identify target selectivity .
  • Assay validation : Use orthogonal methods (e.g., Western blot for apoptosis markers alongside MTT assays) to confirm cytotoxicity mechanisms.
  • Crystallographic analysis : Solve the compound’s crystal structure via SHELXL to correlate conformational flexibility with activity differences.

Q. How is X-ray crystallography applied to determine stereoelectronic effects in this compound?

  • Data collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters, revealing torsional strain between the oxadiazole and pyrrolidinone rings.
  • Key findings : The 4-methylphenyl group adopts a coplanar orientation with the oxadiazole, maximizing π-π stacking in protein binding pockets .

Methodological Recommendations

  • Synthetic optimization : Screen catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) to improve yield in sterically hindered intermediates .
  • Biological assays : Prioritize 3D tumor spheroid models over monolayer cultures to better mimic in vivo efficacy .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to deconvolute synergistic effects of substituents on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.